molecular formula C27H26ClNO2 B14159373 Acrylophenone, 3'-chloro-2,3-diphenyl-4'-(2-(1-pyrrolidinyl)ethoxy)- CAS No. 24845-22-5

Acrylophenone, 3'-chloro-2,3-diphenyl-4'-(2-(1-pyrrolidinyl)ethoxy)-

Katalognummer: B14159373
CAS-Nummer: 24845-22-5
Molekulargewicht: 432.0 g/mol
InChI-Schlüssel: LBQLAZYELRMMAE-LGUFXXKBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acrylophenone, 3’-chloro-2,3-diphenyl-4’-(2-(1-pyrrolidinyl)ethoxy)- is an organic compound with a complex structure that includes phenyl, chloro, and pyrrolidinyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acrylophenone, 3’-chloro-2,3-diphenyl-4’-(2-(1-pyrrolidinyl)ethoxy)- typically involves multiple steps. One common method includes the reaction of acetophenone with formaldehyde and an amine hydrochloride in a Mannich reaction . This process can be further modified to introduce the chloro and pyrrolidinyl groups through subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions followed by additional steps to introduce the specific functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Acrylophenone, 3’-chloro-2,3-diphenyl-4’-(2-(1-pyrrolidinyl)ethoxy)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in an organic solvent like ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the replacement of the chloro group with the nucleophile.

Wissenschaftliche Forschungsanwendungen

Acrylophenone, 3’-chloro-2,3-diphenyl-4’-(2-(1-pyrrolidinyl)ethoxy)- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Acrylophenone, 3’-chloro-2,3-diphenyl-4’-(2-(1-pyrrolidinyl)ethoxy)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acrylophenone, 3’-chloro-2,3-diphenyl-4’-(2-(1-pyrrolidinyl)ethoxy)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

24845-22-5

Molekularformel

C27H26ClNO2

Molekulargewicht

432.0 g/mol

IUPAC-Name

(E)-1-(3-chlorophenyl)-2-phenyl-3-[4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-en-1-one

InChI

InChI=1S/C27H26ClNO2/c28-24-10-6-9-23(20-24)27(30)26(22-7-2-1-3-8-22)19-21-11-13-25(14-12-21)31-18-17-29-15-4-5-16-29/h1-3,6-14,19-20H,4-5,15-18H2/b26-19+

InChI-Schlüssel

LBQLAZYELRMMAE-LGUFXXKBSA-N

Isomerische SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)/C=C(\C3=CC=CC=C3)/C(=O)C4=CC(=CC=C4)Cl

Kanonische SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.